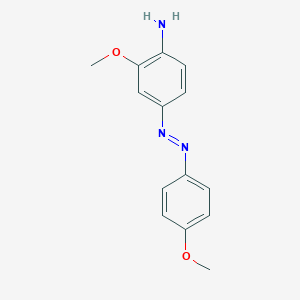

3,4'-Dimethoxy-4-aminoazobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4'-Dimethoxy-4-aminoazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Dye and Pigment Industry

Overview:

3,4'-Dimethoxy-4-aminoazobenzene is extensively used as a dye due to its vibrant color properties. It is particularly favored for coloring textiles and other materials.

Key Properties:

- Color: Bright yellow to orange

- Solubility: Soluble in organic solvents and water at varying pH levels

Applications:

- Textile Dyes: Utilized for dyeing cotton, wool, and synthetic fibers.

- Food Coloring: Employed in food products as a colorant, subject to regulatory approval.

| Application Type | Description |

|---|---|

| Textile Dyeing | Used for vibrant colors in fabrics |

| Food Industry | Approved colorant for certain food products |

Photochemical Applications

Research Insights:

Recent studies indicate that this compound can be utilized in photochemical applications. The introduction of methoxy groups enhances its photoswitching capabilities, allowing for manipulation using light.

Case Study:

In a study published in Nature Communications, researchers demonstrated that azobenzene derivatives can be attached to peptides to create light-responsive biomolecules. This enables controlled conformational changes in proteins when exposed to specific wavelengths of light .

| Parameter | Value |

|---|---|

| λ max (trans state) | 560 nm |

| pKa (neutral pH) | 7.2 |

Biological Research Applications

Cancer Research:

Some studies have explored the use of this compound in cancer research. It has been noted for its potential carcinogenic properties when metabolized into certain amines .

Case Study:

In one research article, the compound was linked to the development of various cancers in laboratory settings, indicating its role as a potential carcinogen . This highlights the importance of understanding its biological effects when utilized in any form.

Chemical Synthesis and Analytical Chemistry

Synthesis:

this compound can be synthesized through azo coupling reactions involving diazonium salts and phenolic compounds.

Analytical Uses:

The compound is also used in analytical chemistry for developing methods to detect and quantify azo dyes in environmental samples.

| Synthesis Method | Description |

|---|---|

| Azo Coupling | Reaction between diazonium salts and phenols |

Regulatory Considerations

Due to its potential health risks associated with carcinogenicity, the use of this compound is subject to strict regulatory scrutiny. The National Toxicology Program has classified compounds that metabolize into 3,3'-DMOB as "reasonably anticipated to be human carcinogens" .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4'-Dimethoxy-4-aminoazobenzene, and what critical reaction parameters influence yield?

- Methodology :

- Step 1 : Start with precursor compounds like substituted benzaldehydes or hydrazides. For example, substituted benzaldehydes react with amino-triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst .

- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust reflux duration (typically 4–18 hours) to optimize intermediate formation.

- Step 3 : Purify the product using solvent recrystallization (e.g., water-ethanol mixtures) to achieve yields >60%. Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology :

- UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (400–500 nm) due to π→π* transitions in the azo bond.

- 1H NMR : Look for methoxy (-OCH₃) proton signals at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range. Confirm substitution patterns using coupling constants .

- Mass Spectrometry : Expect a molecular ion peak matching the molecular weight (e.g., ~270–300 g/mol for derivatives) and fragmentation patterns consistent with methoxy and amino groups .

Q. What are the primary health hazards associated with handling this compound, and what safety protocols should be implemented?

- Methodology :

- Hazard Identification : Structural analogs (e.g., 4-dimethylaminoazobenzene) are suspected carcinogens and may cause skin/eye irritation .

- Safety Protocols :

- Use fume hoods and closed systems to minimize inhalation exposure.

- Wear nitrile gloves, safety goggles, and lab coats.

- Implement emergency eyewash stations and showers in the workspace .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and yield under varying solvent and catalyst conditions?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for intermediate steps and ethanol/water mixtures for crystallization. DMSO enhances reaction rates but may require post-reaction dilution to isolate products .

- Catalyst Selection : Compare glacial acetic acid vs. Lewis acids (e.g., ZnCl₂). Acetic acid is milder but may require longer reaction times.

- Yield Optimization : Use fractional factorial design to evaluate temperature, solvent volume, and catalyst concentration interactions .

Q. How should discrepancies in NMR and mass spectrometry data for this compound derivatives be analyzed and resolved?

- Methodology :

- Contradiction Analysis :

- If NMR shows unexpected splitting, check for rotational isomers (common in azo compounds) or trace solvents.

- For mismatched mass spectra, confirm purity via HPLC and rule out adduct formation (e.g., sodium or potassium ions) .

- Validation : Cross-reference with high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities .

Q. What strategies are effective in assessing the photostability and thermal decomposition pathways of this compound?

- Methodology :

- Photostability Testing : Expose samples to UV light (λ = 365 nm) and monitor degradation via UV-Vis kinetics. Azo bonds typically cleave under prolonged UV exposure, forming aromatic amines .

- Thermogravimetric Analysis (TGA) : Measure weight loss at 150–300°C to identify decomposition steps. Correlate with GC-MS data to identify volatile byproducts (e.g., methoxybenzene derivatives) .

Q. How can computational chemistry aid in predicting the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and predict redox behavior. Methoxy groups donate electron density, stabilizing the azo bond against reduction .

- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions.

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering structural analogs?

- Methodology :

- Cytotoxicity Assays : Use MTT or resazurin assays in human hepatocyte (HepG2) or keratinocyte (HaCaT) lines. Compare with positive controls (e.g., cisplatin) and structural analogs (e.g., 4-dimethylaminoazobenzene) .

- DNA Binding Studies : Employ ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess intercalation potential .

属性

CAS 编号 |

17210-48-9 |

|---|---|

分子式 |

C14H15N3O2 |

分子量 |

257.29 g/mol |

IUPAC 名称 |

2-methoxy-4-[(4-methoxyphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3O2/c1-18-12-6-3-10(4-7-12)16-17-11-5-8-13(15)14(9-11)19-2/h3-9H,15H2,1-2H3 |

InChI 键 |

KLDSKEKBQNJMCT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |

规范 SMILES |

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |

同义词 |

3,4'-Dimethoxy-4-aminoazobenzene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。